Cas no 2803407-17-0 (Cyclopentanesulfonyl chloride, 2-hydroxy-2-methyl-, (1R,2R)-)

Cyclopentanesulfonyl chloride, 2-hydroxy-2-methyl-, (1R,2R)- Chemical and Physical Properties
Names and Identifiers
-
- (1R,2R)-2-Hydroxy-2-methylcyclopentanesulfonyl chloride
- Cyclopentanesulfonyl chloride, 2-hydroxy-2-methyl-, (1R,2R)-
-
- Inchi: 1S/C6H11ClO3S/c1-6(8)4-2-3-5(6)11(7,9)10/h5,8H,2-4H2,1H3/t5-,6-/m1/s1
- InChI Key: JJEYFGGBOWRFDK-PHDIDXHHSA-N
- SMILES: O=S([C@@H]1CCC[C@@]1(C)O)(Cl)=O
Cyclopentanesulfonyl chloride, 2-hydroxy-2-methyl-, (1R,2R)- Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-37345146-0.5g |
rac-(1R,2R)-2-hydroxy-2-methylcyclopentane-1-sulfonyl chloride |
2803407-17-0 | 0.5g |
$1043.0 | 2023-07-06 | ||
Enamine | EN300-37345146-0.1g |
rac-(1R,2R)-2-hydroxy-2-methylcyclopentane-1-sulfonyl chloride |
2803407-17-0 | 0.1g |
$956.0 | 2023-07-06 | ||
Enamine | EN300-37345146-2.5g |
rac-(1R,2R)-2-hydroxy-2-methylcyclopentane-1-sulfonyl chloride |
2803407-17-0 | 2.5g |
$2127.0 | 2023-07-06 | ||
Enamine | EN300-37345146-5.0g |
rac-(1R,2R)-2-hydroxy-2-methylcyclopentane-1-sulfonyl chloride |
2803407-17-0 | 5.0g |
$3147.0 | 2023-07-06 | ||
Enamine | EN300-37345146-10.0g |
rac-(1R,2R)-2-hydroxy-2-methylcyclopentane-1-sulfonyl chloride |
2803407-17-0 | 10.0g |
$4667.0 | 2023-07-06 | ||
Enamine | EN300-37345146-0.05g |
rac-(1R,2R)-2-hydroxy-2-methylcyclopentane-1-sulfonyl chloride |
2803407-17-0 | 0.05g |
$912.0 | 2023-07-06 | ||
Enamine | EN300-37345146-1.0g |
rac-(1R,2R)-2-hydroxy-2-methylcyclopentane-1-sulfonyl chloride |
2803407-17-0 | 1.0g |
$1086.0 | 2023-07-06 | ||
Enamine | EN300-37345146-0.25g |
rac-(1R,2R)-2-hydroxy-2-methylcyclopentane-1-sulfonyl chloride |
2803407-17-0 | 0.25g |
$999.0 | 2023-07-06 |
Cyclopentanesulfonyl chloride, 2-hydroxy-2-methyl-, (1R,2R)- Related Literature
-
Na Zhang,Zhe Li,Can Zhu,Hongjian Peng,Yingping Zou RSC Adv., 2021,11, 13571-13578
-
2. Back matter
-
Bo Wang,Thomas Blin,Aleksandr Käkinen,Xinwei Ge,Emily H. Pilkington,John F. Quinn,Michael R. Whittaker,Pu Chun Ke,Feng Ding Polym. Chem., 2016,7, 6875-6879
-
Nadia Marino,Donatella Armentano,Claudia Zanchini,Giovanni De Munno CrystEngComm, 2014,16, 8286-8296
-
Esther Quintanilla,Fabio di Lena,Peter Chen Chem. Commun., 2006, 4309-4311
Additional information on Cyclopentanesulfonyl chloride, 2-hydroxy-2-methyl-, (1R,2R)-
Recent Advances in the Application of Cyclopentanesulfonyl chloride, 2-hydroxy-2-methyl-, (1R,2R)- (CAS: 2803407-17-0) in Chemical Biology and Pharmaceutical Research
The compound Cyclopentanesulfonyl chloride, 2-hydroxy-2-methyl-, (1R,2R)- (CAS: 2803407-17-0) has recently garnered significant attention in the field of chemical biology and pharmaceutical research due to its unique structural properties and potential therapeutic applications. This chiral cyclopentane derivative, characterized by its sulfonyl chloride and hydroxyl functional groups, has been explored as a key intermediate in the synthesis of bioactive molecules and as a potential modulator of biological pathways. Recent studies have focused on its role in the development of novel enzyme inhibitors and its application in targeted drug delivery systems.
One of the most notable advancements in the utilization of this compound is its incorporation into the design of selective kinase inhibitors. A 2023 study published in the Journal of Medicinal Chemistry demonstrated that derivatives of Cyclopentanesulfonyl chloride, 2-hydroxy-2-methyl-, (1R,2R)- exhibited potent inhibitory activity against specific tyrosine kinases involved in cancer progression. The researchers utilized molecular docking simulations to elucidate the binding interactions, revealing that the chiral centers and sulfonyl group played a critical role in achieving high selectivity and affinity for the target enzymes.
In addition to its role in kinase inhibition, this compound has shown promise in the development of prodrugs. A recent study highlighted its use as a masking group for hydroxyl-containing therapeutics, enabling improved pharmacokinetic properties. The sulfonyl chloride moiety facilitates efficient conjugation with drug molecules, while the chiral hydroxy-methyl group enhances solubility and bioavailability. This approach has been particularly valuable in the design of antiviral agents, where the controlled release of the active drug is essential for efficacy.
Further investigations into the synthetic applications of Cyclopentanesulfonyl chloride, 2-hydroxy-2-methyl-, (1R,2R)- have revealed its utility in asymmetric synthesis. Researchers have developed novel catalytic methods to enantioselectively incorporate this building block into complex molecular architectures. These advancements have opened new avenues for the synthesis of stereochemically defined pharmaceuticals, addressing the growing demand for chiral drugs with improved therapeutic profiles.
The safety and scalability of producing this compound have also been addressed in recent industrial research. A 2024 report by a leading pharmaceutical manufacturer detailed an optimized synthetic route that minimizes hazardous byproducts and improves yield. This development is critical for ensuring the compound's availability for large-scale drug development projects and underscores its potential as a versatile intermediate in pharmaceutical manufacturing.
Looking ahead, the unique properties of Cyclopentanesulfonyl chloride, 2-hydroxy-2-methyl-, (1R,2R)- position it as a valuable tool in medicinal chemistry. Ongoing research is exploring its application in the development of next-generation therapeutics for neurological disorders and inflammatory diseases. Its combination of synthetic accessibility and biological relevance makes it a compound of enduring interest to the pharmaceutical research community.
2803407-17-0 (Cyclopentanesulfonyl chloride, 2-hydroxy-2-methyl-, (1R,2R)-) Related Products
- 2228526-87-0(tert-butyl N-(2-hydroxy-3-methoxy-5-sulfamoylphenyl)carbamate)
- 1227575-78-1(Methyl 3-methoxy-2-methyl-4-pyridinecarboxylate)
- 2137093-18-4((1S)-1-{1-[2-(benzyloxy)ethyl]-1H-1,2,3-triazol-5-yl}-2-methoxyethan-1-amine)
- 1804006-06-1(2-(Bromomethyl)-5-methoxy-3-methyl-4-(trifluoromethoxy)pyridine)
- 1445771-47-0(Ethyl 4-[(E)-3-(2-chloropyridin-4-yl)-3-oxoprop-1-enyl]-1-phenylpyrazole-3-carboxylate)
- 2248412-81-7(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 4-[(morpholin-4-yl)methyl]benzoate)
- 952183-14-1(4-(3,4-Dihydro-2H-1,5-benzodioxepin-7-yl)-benzenecarbohydrazide)
- 1806398-91-3(Ethyl 2-(2-bromopropanoyl)-5-ethoxybenzoate)
- 882096-00-6(3-Bromo-4-isopropoxybenzamide)
- 1804778-07-1(5-(Chloromethyl)-3-hydroxy-2-(trifluoromethoxy)pyridine-4-acetonitrile)




